molecular formula C20H28O3 B027418 all-trans-5,6-Epoxyretinoic acid CAS No. 13100-69-1

all-trans-5,6-Epoxyretinoic acid

Cat. No. B027418
CAS RN: 13100-69-1
M. Wt: 316.4 g/mol
InChI Key: KEEHJLBAOLGBJZ-WEDZBJJJSA-N
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Description

All-trans-5,6-Epoxyretinoic acid (5,6-epoxy RA) is an agonist of all isoforms of the retinoic acid receptor (RAR). It has EC50s of 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively . It also induces growth arrest of MCF-7 and NB4 cells in vitro . It is a natural metabolite of all-trans retinoic acid .


Molecular Structure Analysis

The molecular formula of all-trans-5,6-Epoxyretinoic acid is C20H28O3 . The InChi Code is InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+ .


Physical And Chemical Properties Analysis

The molecular weight of all-trans-5,6-Epoxyretinoic acid is 316.4 . It is a solid at room temperature . It is soluble in chloroform and methanol .

Scientific Research Applications

Immune System Regulation

All-trans retinoic acid plays a crucial role in regulating immune responses . It promotes the differentiation of naïve T and B cells and performs diverse functions in the presence of different cytokines . It also induces gut tropic lymphocytes through upregulating the expression of chemokine (C-C motif) receptor 9 (CCR9) and α4β7 integrin .

Vaccine Formulation Design

Due to the insolubility of retinoic acid, proper formulation design can maximize its ability to improve immune responses for vaccines . Recent studies have developed some formulations co-loading retinoic acid and antigen, which can effectively imprint lymphocytes gut homing properties and induce intestine immune responses as well as systemic responses through parenteral administration .

Gastric Cancer Treatment

All-trans retinoic acid has shown an anti-tumoral role on solid cancers such as gastric cancer . It has been demonstrated that retinoic acid can block the cell cycle, enhance apoptosis, and decrease gastric cancer stem cells properties in gastric cancer cell lines, tumorspheres, and patient-derived xenograft mice models .

Targeting Cancer Stem Cells

Cancer stem cells express biomarkers such as cluster of differentiation 44 (CD44) and display high aldehyde dehydrogenase activity that converts vitamin A-derived retinal into retinoic acids . Retinoids and new synthetic retinoids seem to be a promising step forward in targeted therapy of gastric cancer stem cells in combination with existing chemotherapies .

Retinoic Acid Receptor Agonist

All-trans-5,6-epoxy Retinoic acid is an agonist of all isoforms of the retinoic acid receptor (RAR; EC50s = 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively) .

Inducing Growth Arrest

5,6-epoxy Retinoic Acid (1 µM) induces growth arrest of MCF-7 and NB4 cells in vitro .

Safety and Hazards

All-trans-5,6-Epoxyretinoic acid can cause skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHJLBAOLGBJZ-WEDZBJJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927033
Record name 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name all-trans-5,6-Epoxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

all-trans-5,6-Epoxyretinoic acid

CAS RN

13100-69-1
Record name 5,6-Epoxy-5,6-dihydroretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13100-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name all-trans-5,6-Epoxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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